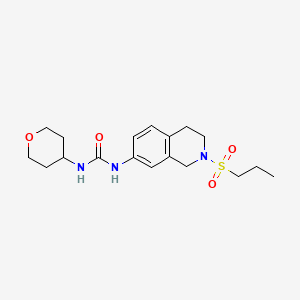

1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound with unique structural characteristics. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Due to its intricate molecular structure, it serves as an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Traditional Synthesis:

Starting Materials: The synthesis begins with commercially available precursors such as propylsulfonyl, tetrahydroisoquinoline, and tetrahydropyran derivatives.

Key Steps:

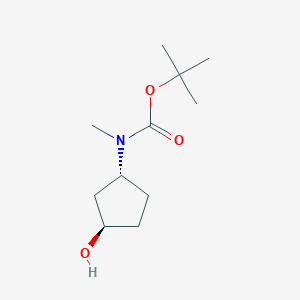

Step 1: The initial step involves the protection of the tetrahydroisoquinoline amine group using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

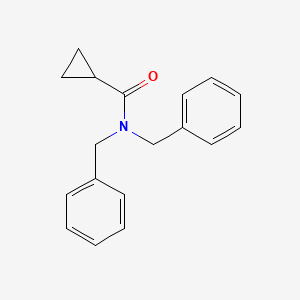

Step 2: The protected amine undergoes sulfonation using propylsulfonyl chloride in the presence of a base like triethylamine.

Step 3: Subsequent deprotection and urea formation are achieved through the reaction with an isocyanate derivative, followed by cyclization under controlled conditions.

Conditions: The reactions are typically conducted under inert atmospheres, at temperatures ranging from room temperature to reflux conditions, depending on the step.

Industrial Production Methods:

The industrial synthesis of this compound focuses on optimizing yield, purity, and scalability. Automated continuous flow reactors and high-throughput screening methods are employed to refine the process parameters.

Use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental footprint of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation:

The compound can undergo selective oxidation at the sulfonyl or tetrahydroisoquinoline moiety using oxidizing agents like potassium permanganate or hydrogen peroxide.

Products: Oxidized derivatives with functional groups such as sulfoxides or sulfone.

Reduction:

Reduction reactions can target the sulfonyl group or other reducible functionalities.

Conditions: Typically, metal hydrides like sodium borohydride are used under mild conditions to achieve selective reduction.

Products: Reduced analogs with altered electronic properties.

Substitution:

The compound can participate in nucleophilic substitution reactions, particularly at the urea or sulfonyl positions.

Reagents: Halides, thiols, or amines can be employed as nucleophiles under basic or acidic conditions.

Scientific Research Applications

Chemistry:

As a versatile intermediate in organic synthesis, this compound enables the construction of complex molecules with potential pharmaceutical applications.

Serves as a scaffold for designing analogs with varied functional groups.

Biology:

Investigated for its potential as a pharmacological agent with activity against specific targets, such as enzymes or receptors.

Potential role in modulating biochemical pathways related to diseases like cancer or neurological disorders.

Medicine:

Explored as a candidate for drug development due to its unique structural properties and biological activity.

Evaluated in preclinical studies for safety and efficacy.

Industry:

Applications in materials science, particularly in the development of novel polymers or advanced materials with specific properties.

Role as a chemical intermediate in the manufacture of specialty chemicals.

Mechanism of Action

1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea exerts its effects through interactions with molecular targets such as enzymes, receptors, or proteins. Its mechanism of action involves binding to active sites or allosteric sites, thereby modulating the activity of the target molecules. This interaction can lead to alterations in cellular signaling pathways, gene expression, or metabolic processes, ultimately influencing physiological outcomes.

Comparison with Similar Compounds

Unique Features

Structural Uniqueness: The combination of the tetrahydroisoquinoline and tetrahydropyran moieties, along with the sulfonyl and urea functionalities, distinguishes this compound from others.

Synthetic Accessibility: Despite its complexity, the synthetic routes are well-established, allowing for the production of analogs and derivatives.

Similar Compounds

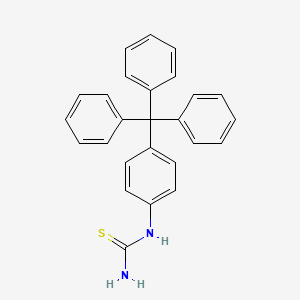

1-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea:

Differs by the substitution of the propylsulfonyl group with a methylsulfonyl group.

Similar synthetic pathways but with altered properties and reactivity.

1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydrofuran-4-yl)urea:

The tetrahydropyran moiety is replaced by a tetrahydrofuran group.

Demonstrates variations in biological activity and chemical reactivity.

Properties

IUPAC Name |

1-(oxan-4-yl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4S/c1-2-11-26(23,24)21-8-5-14-3-4-17(12-15(14)13-21)20-18(22)19-16-6-9-25-10-7-16/h3-4,12,16H,2,5-11,13H2,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXISMEGBVWYGGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2430930.png)

![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B2430934.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2430943.png)

![N-(5-chloro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2430944.png)

![8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2430946.png)

![(E)-1-Phenyl-2-({4-[2-(2-{4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenoxy}ethoxy)-ethoxy]phenyl}methylidene)hydrazine](/img/structure/B2430948.png)

![(NE)-N-[(1,4-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2430949.png)